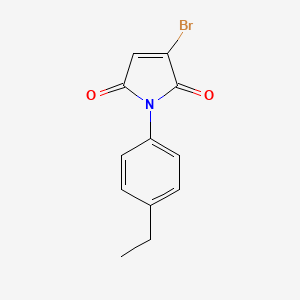

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-bromo-1-(4-ethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEYDUFGTSKKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrole-2,5-dione Core

- Starting Materials: The synthesis begins with 4-ethyl aniline or its derivatives, which are reacted with maleic anhydride or substituted maleic anhydrides.

- Reaction Type: The typical route involves cyclocondensation where the amine group of 4-ethyl aniline attacks the anhydride to form the imide ring, yielding 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione.

- Conditions: This reaction is usually carried out in solvents such as toluene, chloroform, or diethyl ether. Heating at reflux temperatures (e.g., boiling point of toluene or chloroform) for several hours improves yields significantly (75–95%) compared to room temperature reactions, which require longer reaction times.

Bromination at the 3-Position

- Reagents: Bromination is typically performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Solvents: Inert solvents such as dichloromethane (CH2Cl2) or chloroform are preferred to minimize side reactions.

- Temperature Control: The reaction is conducted at controlled low temperatures, commonly between 0°C and 25°C, to ensure regioselectivity and avoid overbromination.

- Stoichiometry: Using 1.1 to 1.3 equivalents of NBS or bromine ensures complete bromination at the 3-position without excessive reagent use.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Ethylaniline + Maleic Anhydride | Reflux in toluene or chloroform, 4–6 hours | 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione | 75–95 |

| 2 | 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione + NBS or Br2 | CH2Cl2, 0–25°C, 1–3 hours | 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione | 70–90 |

Optimization Parameters

- Solvent choice: Non-polar solvents like dichloromethane favor better bromination selectivity.

- Temperature: Lower temperatures reduce side reactions and improve regioselectivity.

- Reagent equivalents: Slight excess of brominating agent ensures complete conversion.

- Reaction time: Sufficient time is necessary for complete bromination but prolonged exposure can lead to polybromination.

Analytical Validation of the Product

After synthesis, the compound's purity and structure are confirmed by:

| Technique | Purpose | Expected Data for this compound |

|---|---|---|

| 1H NMR | Confirm aromatic and ethyl protons; pyrrole protons | Aromatic signals at δ 7.0–7.5 ppm; ethyl group signals at δ 2.5 (CH2) and 1.2 ppm (CH3) |

| 13C NMR | Confirm carbonyl and aromatic carbons | Carbonyl carbons at δ ~170–175 ppm; aromatic carbons at δ 120–140 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight | Molecular ion peak consistent with C12H10BrNO2 (exact mass ~294.01 Da) |

| FT-IR Spectroscopy | Identify functional groups | Strong carbonyl stretch near 1750 cm⁻¹; C-Br stretch near 550 cm⁻¹ |

| X-ray Crystallography (if crystalline) | Confirm molecular structure and bromine position | Definitive structural confirmation of bromine at C-3 and 4-ethylphenyl substitution at N-1 |

Research Findings and Notes

- The bromination step is highly regioselective for the 3-position due to the electron-withdrawing nature of the adjacent carbonyl groups.

- The 4-ethyl substituent on the phenyl ring slightly increases lipophilicity compared to methyl analogs, potentially affecting solubility and reactivity.

- Literature on closely related compounds (e.g., 3-bromo-1-(4-methylphenyl)-1H-pyrrole-2,5-dione) supports the use of NBS bromination under mild conditions to achieve high yields and purity.

- Reaction conditions such as solvent and temperature significantly influence the yield and selectivity, with chloroform and toluene being optimal solvents for the initial cyclization step.

- Purification typically involves recrystallization or column chromatography to isolate the desired brominated product.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Parameters | Yield Range | Notes |

|---|---|---|---|---|

| Pyrrole-2,5-dione core formation | 4-Ethylaniline + Maleic Anhydride | Reflux in toluene/chloroform, 4–6 h | 75–95% | Higher temperature improves yield |

| Bromination | NBS or Br2 in CH2Cl2 | 0–25°C, 1–3 h, 1.1–1.3 eq. reagent | 70–90% | Low temp controls regioselectivity |

| Purification | Recrystallization or chromatography | Solvent dependent | — | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts in the presence of bases and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl or diaryl compounds.

Scientific Research Applications

Organic Synthesis

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. The compound can be synthesized through bromination of 1-(4-ethylphenyl)-1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) as the brominating agent in inert solvents like dichloromethane or chloroform at controlled temperatures .

Applications in Synthesis:

- Intermediate for Complex Molecules : It is used to synthesize derivatives that may exhibit enhanced properties or novel functionalities.

- Dye and Pigment Production : Its unique structure lends itself to applications in the production of dyes and pigments due to its chromophoric properties.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activities, including antimicrobial and anticancer properties. Research indicates that this compound can interact with specific biological targets, leading to enzyme inhibition and modulation of signaling pathways.

Biological Activities:

- Antimicrobial Properties : Investigations have revealed that this compound can inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent .

- Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, warranting further exploration for therapeutic applications .

Molecular Targets:

- Enzymes : The compound can inhibit certain enzymes by occupying their active sites.

- Cellular Receptors : It may interact with receptors involved in cellular signaling pathways, influencing physiological responses.

Materials Science

In materials science, this compound is explored for its potential use in organic electronics and photonics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Applications in Materials Science:

- Organic Electronics : The compound's ability to conduct electricity could be harnessed in the development of advanced electronic materials.

- Photonic Devices : Its optical properties may lead to innovations in light-emitting technologies.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethylphenyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Brominated Substituents

The following table compares key structural and functional attributes of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione with related brominated pyrrole-diones:

Key Observations :

- Substituent Position : The position of bromine (C3 vs. phenyl ring) significantly impacts activity. Bromine at C3, as in the target compound, correlates with antifungal/cytotoxic effects, while bromine on the phenyl ring (e.g., 1-(2-bromophenyl)-derivative) lacks reported bioactivity .

Biological Activity

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

The molecular formula of this compound is C12H10BrNO2, with a molecular weight of 280.12 g/mol. It features a bromine atom and an ethylphenyl group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the ethylphenyl group enhances its binding affinity to enzymes and receptors, making it a potential candidate for drug development .

Antimicrobial Activity

Research has shown that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds are effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Bromo-1-(4-ethylphenyl)-... | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Other Pyrrole Derivatives | Various strains | 3.12 - 12.5 |

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it has shown inhibitory effects on cell proliferation and induced apoptosis in cancer cells. The compound's ability to inhibit growth factor receptors like EGFR and VEGFR2 positions it as a promising candidate in cancer therapy .

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects on colon cancer cell lines (HCT-116, SW-620), the compound demonstrated a growth inhibition with GI50 values ranging from approximately M to M . This indicates potent activity against malignancies associated with these receptors.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole derivatives have been well documented. Research indicates that compounds similar to this compound can significantly inhibit pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs). For instance, one study reported substantial inhibition (up to 85%) in cytokine production at higher concentrations .

Table 2: Anti-inflammatory Effects on PBMCs

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 3-Bromo-1-(4-ethylphenyl)-... | 85 | 100 |

| Other Pyrrole Derivatives | Up to 77 | Various |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.